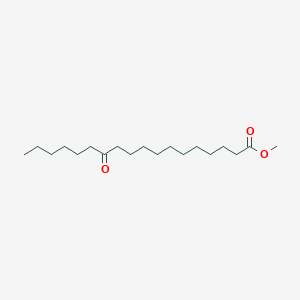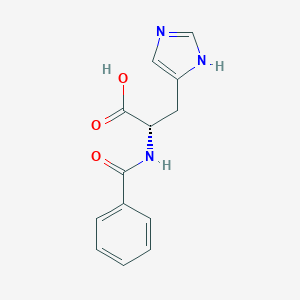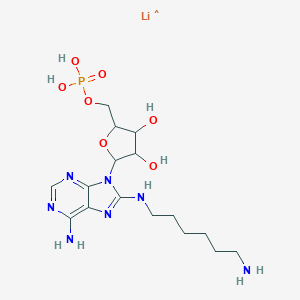
(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol
概要
説明
(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol is an organic compound characterized by the presence of two ethylsulfonyl groups and four hydroxyl groups attached to a hexane backbone. The stereochemistry of the molecule is defined by the specific configuration of the hydroxyl groups at the 2, 3, 4, and 5 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol can be achieved through a multi-step process:
Starting Material: Begin with a hexane derivative that has the desired stereochemistry at the 2, 3, 4, and 5 positions.
Introduction of Hydroxyl Groups: Use selective oxidation reactions to introduce hydroxyl groups at the specified positions. Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) can be employed.
Sulfonylation: Introduce the ethylsulfonyl groups through a sulfonylation reaction. This can be achieved by reacting the hydroxylated hexane with ethylsulfonyl chloride (EtSO₂Cl) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be utilized to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of hexane-2,3,4,5-tetraone or hexane-2,3,4,5-tetracarboxylic acid.
Reduction: Formation of hexane-2,3,4,5-tetraol with thiol groups replacing the sulfonyl groups.
Substitution: Formation of hexane derivatives with various functional groups replacing the hydroxyl groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Due to its stereochemistry, it can serve as a chiral building block in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with sulfonyl or hydroxyl groups.
Metabolic Pathway Analysis: It can be employed in the analysis of metabolic pathways involving sulfonylated and hydroxylated compounds.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.
Diagnostic Agents: Can be used in the development of diagnostic agents for detecting specific biomolecules.
Industry
Polymer Synthesis: The compound can be used in the synthesis of polymers with specific properties.
Material Science:
作用機序
The mechanism of action of (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol would depend on its specific interactions with molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophilic sites on enzymes or receptors. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5S)-1,1-Bis(methylsulfonyl)hexane-2,3,4,5-tetraol: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.
(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)pentane-2,3,4,5-tetraol: Similar structure but with a pentane backbone instead of hexane.
(2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4-triol: Similar structure but with one less hydroxyl group.
Uniqueness
The uniqueness of (2R,3R,4S,5S)-1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetraol lies in its specific combination of stereochemistry and functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
1,1-bis(ethylsulfonyl)hexane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O8S2/c1-4-19(15,16)10(20(17,18)5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYPCIYXXTVAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(C(C(C(C(C)O)O)O)O)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969259 | |
| Record name | 1,6-Dideoxy-1,1-di(ethanesulfonyl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54253-49-5 | |
| Record name | NSC263754 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dideoxy-1,1-di(ethanesulfonyl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)
![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)


![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)









